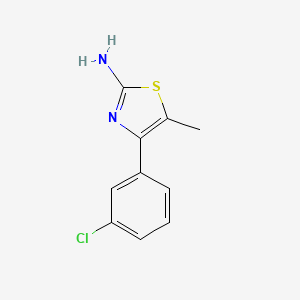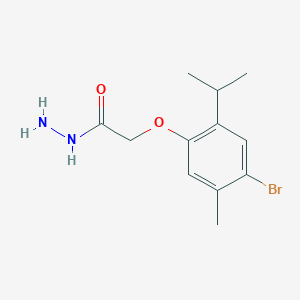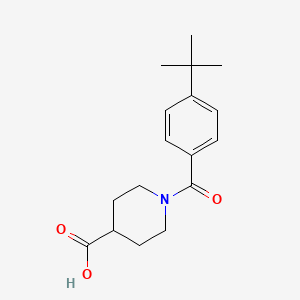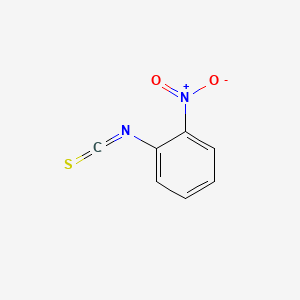
2-Nitrophenyl isothiocyanate
Übersicht
Beschreibung
2-Nitrophenyl isothiocyanate and its derivatives are chemical compounds that have been studied for various applications in organic synthesis and chemical analysis. These compounds are characterized by the presence of a nitro group and an isothiocyanate group attached to a phenyl ring, which allows them to participate in a range of chemical reactions. The versatility of these compounds is demonstrated by their use in the synthesis of complex molecules, such as the fused gamma-lactam beta-lactone bicycle, and in the resolution of racemic mixtures of amino acids through the formation of diastereomeric thiourea derivatives .
Synthesis Analysis
The synthesis of 2-nitrophenyl isothiocyanate derivatives can be achieved through various methods. For instance, the convertible isocyanide form of the compound was used to synthesize the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide. This process involved a sequential biscyclization strategy starting from a linear keto acid precursor and included a stereocontrolled Ugi reaction . Another synthesis approach involved the preparation of 2-nitro-2′-isothiocyanatobiphenyl for the study of electrochemically initiated intramolecular cyclization, demonstrating the compound's potential in electrochemical reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-nitrophenyl)-3-phenylthiourea, a derivative of 2-nitrophenyl isothiocyanate, was elucidated by the reaction of 2-nitrobenzenamine with KOH and 1-isothiocyanatobenzene. The resulting compound exhibited dihedral angles between the thiourea plane and the phenyl rings, as well as between the two phenyl rings, which were determined through crystallographic analysis. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
2-Nitrophenyl isothiocyanate derivatives are reactive and can undergo various chemical reactions. For example, the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl led to the formation of 6-mercaptodibenzo(d,f)-(1,3)-diazepin-5-oxide, with the reaction rate being influenced by the pH of the medium . Additionally, the use of (1S,2S)- and (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate in the resolution of racemic amino acids involved the formation of diastereomeric thiourea derivatives, showcasing the compound's utility in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrophenyl isothiocyanate derivatives are influenced by their molecular structure. The weak intermolecular N—H⋯S and C—H⋯S hydrogen-bonding interactions observed in the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea suggest that these compounds may have unique properties that could be exploited in solid-state chemistry or materials science . The effects of pH, temperature, and reagent excess on the derivatization kinetics of amino acids using a derivative of 2-nitrophenyl isothiocyanate were also investigated, indicating the importance of these parameters in chemical reactions involving these compounds .
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field : Medical Science
- Application : Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . They have been investigated for their antimicrobial activity against human infections .
- Method : The antimicrobial properties of ITCs are a result of their unique chemical reactivity .
- Results : ITCs have shown effectiveness against the most important human pathogens, including bacteria with resistant phenotypes .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Industry
- Application : 2-Nitrophenyl isothiocyanate is used as a pharmaceutical intermediate .
- Method : It can react with pyridin-2-ylamine to get 2-nitrophenyl (2-pyridyl)thiourea .
- Results : The product of this reaction, 2-nitrophenyl (2-pyridyl)thiourea, is used in the pharmaceutical industry .
-
Food Applications
- Field : Food Industry
- Application : Isothiocyanates have received attention for their possible application in the food industry due to their antimicrobial properties .
- Method : Isothiocyanates can be added to food as preservatives .
- Results : They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
Safety And Hazards
Zukünftige Richtungen
2-Nitrophenyl isothiocyanate is a versatile organic synthesis intermediate and pharmaceutical intermediate, widely used in the preparation of medicines, pesticides, and dyes . Therefore, the synthesis of isothiocyanates has been an important topic in organic chemistry . Further studies are needed to standardize the methods for comparing the antimicrobial activity of different isothiocyanates .
Eigenschaften
IUPAC Name |
1-isothiocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWJHIXSVFDERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181658 | |
| Record name | 2-Nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl isothiocyanate | |
CAS RN |
2719-30-4 | |
| Record name | 2-Nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2719-30-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

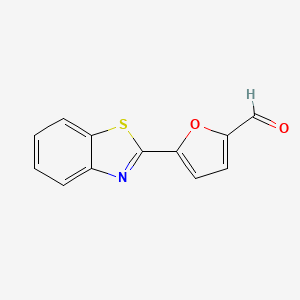
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
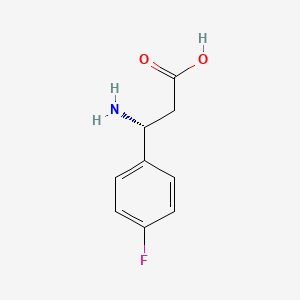
![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)
